2-[Ethyl(methyl)amino]nicotinonitrile
Description
Properties
IUPAC Name |
2-[ethyl(methyl)amino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-3-12(2)9-8(7-10)5-4-6-11-9/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLIZNGGEXUELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=C(C=CC=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysis
In a typical procedure, 2-chloronicotinonitrile is heated with excess ethyl(methyl)amine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–120°C for 12–24 hours. The addition of a base such as potassium carbonate or triethylamine neutralizes HCl byproducts, driving the reaction to completion. Catalytic amounts of copper(I) iodide (5–10 mol%) enhance reaction rates by facilitating oxidative addition-reductive elimination steps.
Table 1: Optimization of NAS Conditions
Limitations and Side Reactions
Prolonged heating may lead to hydrolysis of the nitrile group to an amide, particularly in protic solvents. Regioselectivity is generally high due to the electron-withdrawing nitrile group, but trace amounts of 4-substituted byproducts (<5%) have been reported.
| Component | Role | Optimal Quantity |
|---|---|---|
| MOF catalyst | Lewis acid, stabilizer | 20 mg |
| Temperature | Activation energy | 110°C |
| Reaction time | Cyclization rate | 50 min |
Advantages Over Traditional Methods
-
Efficiency : Yields reach 68–90% without column chromatography.
-
Sustainability : Solvent-free conditions and magnetic recovery reduce waste.
-
Scalability : The MOF’s thermal stability (>300°C) supports industrial applications.
This two-step approach constructs the pyridine ring from acyclic precursors, enabling late-stage introduction of the ethyl(methyl)amino group.
Step 1: Knoevenagel Adduct Formation
Ethyl cyanoacetate reacts with a ketone (e.g., acetone) and aldehyde (e.g., formaldehyde) in the presence of ammonium acetate to form a β-aminocrotononitrile intermediate. Piperidine or Beta-alanine acetate catalyzes this step at 20–30°C, achieving 75–88% yields.
Step 2: Cyclization and Functionalization
Heating the intermediate with phosphorus oxychloride (POCl₃) induces cyclization to 2-chloronicotinonitrile. Subsequent NAS with ethyl(methyl)amine (as in Section 1) completes the synthesis.
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. For example, substituting 2-chloronicotinonitrile with ethyl(methyl)amine under microwave conditions (150°C, 30 minutes) achieves 90% conversion . However, specialized equipment limits industrial adoption.
Chemical Reactions Analysis
2-[Ethyl(methyl)amino]nicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitrile oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
2-[Ethyl(methyl)amino]nicotinonitrile is primarily studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit the proliferation of cancer cells by interfering with specific cellular pathways.
- Antimicrobial Properties : The compound has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for notable bacterial strains are as follows:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 50 | |
| Staphylococcus aureus | 30 | |
| Pseudomonas aeruginosa | 40 |
Antimicrobial Efficacy Study
A study conducted on the antimicrobial efficacy of various nicotinonitrile derivatives, including this compound, showcased its effectiveness against multiple bacterial strains, confirming its potential as an antimicrobial agent.
Anticancer Research
Research focusing on the cytotoxic effects of this compound revealed promising results in inhibiting cancer cell growth. Specific studies highlighted its effectiveness against breast and lung cancer cell lines, demonstrating a clear dose-response relationship.
Challenges and Future Directions
Despite the promising applications, several challenges remain:
- Solubility Issues : The compound's low solubility in aqueous solutions limits its formulation in pharmaceutical applications.
- Toxicity Assessments : Comprehensive toxicity studies are required to evaluate safety profiles before clinical applications can be considered.
Future research should focus on optimizing the chemical structure to enhance solubility and reduce toxicity while maintaining or improving biological activity.
Mechanism of Action
The mechanism of action of 2-[Ethyl(methyl)amino]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Properties of Nicotinonitrile Derivatives
*Note: Data for this compound are inferred from analogs.
Substituent Effects on Physicochemical Properties
- Amino vs. The trifluoroethylamino group in 2-[(2,2,2-trifluoroethyl)amino]nicotinonitrile introduces electronegative fluorine atoms, likely enhancing metabolic stability and lipophilicity .
- Nitrile vs. Ester Functional Groups: The nitrile group (CN) in nicotinonitriles may increase reactivity compared to esters (e.g., in Ethyl 2-chloro-6-methoxynicotinate), which are more hydrolytically stable .
Handling and Regulatory Considerations
- Protective Measures: Analogs like 2-amino-6-methylnicotinonitrile mandate compliance with NIOSH (US) or CEN (EU) standards for respirators and gloves . Engineering controls (e.g., ventilation) and hygiene practices (handwashing) are critical across all compounds .
Regulatory Gaps :
- Most analogs lack comprehensive toxicological data, highlighting the need for further testing, especially for fluorinated and chloro derivatives .
Biological Activity
2-[Ethyl(methyl)amino]nicotinonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of nicotinonitriles, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₁₀H₁₄N₄
- Molecular Weight : 194.25 g/mol
The compound features a pyridine ring with a nitrile group and an ethyl(methyl)amino substituent, which contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of various nicotinonitrile derivatives, including this compound. The compound has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported in various studies:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 50 | |
| Staphylococcus aureus | 30 | |
| Pseudomonas aeruginosa | 40 |
Anticancer Activity
Research indicates that nicotinonitrile derivatives possess anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that this compound exhibits cytotoxic effects against:
- Cancer Cell Lines :
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells, leading to increased cell death.
- Antioxidant Properties : It may also exhibit antioxidant activity, reducing oxidative stress within cells.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
- Pharmacokinetic Studies :
Challenges and Future Directions
Despite its promising biological activities, the development of this compound faces several challenges:
- Solubility Issues : The compound's solubility in aqueous solutions poses limitations for formulation development.
- Toxicity Assessments : Comprehensive toxicity studies are necessary to evaluate safety profiles before clinical application.
Future research should focus on optimizing the chemical structure to enhance solubility and reduce toxicity while maintaining or improving biological activity.
Q & A
Q. What are the recommended safety protocols for handling 2-[Ethyl(methyl)amino]nicotinonitrile in laboratory settings?
- Methodological Answer: Based on safety data sheets, full-body protective clothing (e.g., chemically resistant gloves, lab coats) and respiratory protection (e.g., NIOSH/CEN-certified P95 or OV/AG/P99 filters) are mandatory to minimize inhalation or dermal exposure . Environmental controls must prevent drainage contamination. Acute toxicity data indicate carcinogenic potential (IARC/ACGIH classifications), necessitating fume hoods and strict waste management protocols .
Q. How can researchers synthesize this compound and validate its purity?
- Methodological Answer: A common synthesis route involves Michael condensation of ethyl cyanoacetate with substituted aldehydes in methanol/piperidine, followed by reflux and recrystallization (e.g., 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-[(p-tolyl)azo]nicotinonitrile derivatives) . Purity validation requires HPLC (≥95% purity), complemented by NMR (e.g., ¹H/¹³C for structural confirmation) and mass spectrometry (HRMS for molecular weight verification) .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer: Key techniques include:
- X-ray crystallography to determine molecular conformation and intermolecular hydrogen bonds (e.g., N–H⋯N and C–H⋯N interactions stabilizing crystal structures) .
- Thermogravimetric analysis (TGA) to assess thermal stability (melting point: ~99°C) .
- UV-Vis spectroscopy to study electronic transitions in aromatic/heterocyclic systems .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the biological activity of nicotinonitrile derivatives?
- Methodological Answer: Substituents at the pyridine ring (e.g., chloro, imidazolyl) modulate target binding. For example, 6-((2-((4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile (CHIR-99021) exhibits potent GSK-3β inhibition (IC₅₀ ~10 nM) due to halogen-enhanced hydrophobic interactions and imidazole-mediated hydrogen bonding . Structure-activity relationship (SAR) studies should employ molecular docking (e.g., AutoDock Vina) and in vitro kinase assays to validate binding modes .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound intermediates?
- Methodological Answer:
- Catalyst screening : Use Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura reactions) to improve aryl substitution efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonamidation yields (e.g., 85% yield for 2-(alkylamino)-5-(trifluoromethyl)nicotinonitrile derivatives) .
- Temperature control : Low-temperature (<0°C) quenching prevents byproduct formation in nitrile group reactions .
Q. How can researchers resolve contradictions in reported toxicity data for nicotinonitrile derivatives?
- Methodological Answer: Discrepancies in carcinogenicity classifications (e.g., IARC vs. NTP) may arise from batch-specific impurities or assay variability. Mitigation strategies include:
Q. What role does this compound play in drug discovery pipelines, particularly for kinase inhibitors?
- Methodological Answer: It serves as a scaffold for ATP-competitive kinase inhibitors. For example, CHIR-99021’s pyrimidine-nicotinonitrile core binds GSK-3β’s hinge region, with IC₅₀ values validated via radioactive kinase assays (³³P-ATP incorporation) . Researchers should employ fragment-based drug design (FBDD) to optimize selectivity against off-target kinases (e.g., CDK2 or JNK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
